4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is an organic compound with the molecular formula C7H7N5S. It is a heterocyclic compound containing nitrogen and sulfur atoms, which makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s suggested that the compound might undergo deamination in the presence of certain ions during the process of coordination .
Biochemical Pathways
Related compounds have been found to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism .
Result of Action
Related compounds have shown inhibitory activity against alpha-amylase and alpha-glucosidase, which could potentially be used in the management of diabetes .
Action Environment
It’s worth noting that environmental conditions such as ph, temperature, and presence of other ions can affect the stability and activity of many compounds .
Biochemical Analysis
Biochemical Properties
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including transition metal complexes, where it acts as a bidentate ligand coordinating through sulfur and amine groups . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways by binding to specific proteins or enzymes, thereby altering their function . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some studies reporting sustained activity while others note a gradual decline in efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects such as enzyme modulation and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism . The compound’s metabolism can also influence its activity and efficacy in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . The distribution of this compound can influence its activity and function, as it may be more active in certain cellular regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with equimolar amounts of 5-nitrosalicylaldehyde in methanol. This reaction yields a tridentate ligand in 85% yield . Another method involves the reaction of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol with 5-nitrosalicylaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in derivatives can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Contains two pyridyl groups, offering different coordination properties.
3-Amino-1,2,4-triazole: Lacks the pyridinyl group, making it less complex.
Uniqueness
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a pyridinyl group and a thiol group, which provides distinct coordination chemistry and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSNUXITFAAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357414 | |
Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78027-00-6 | |
Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-(pyridin-3-yl)-4.5-dihydro-1H-1.2.4-triazole-5-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tetrahydropyridinyltriazolothiadiazines from 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in the context of muscarinic agonist development?
A: The research aimed to synthesize novel compounds with potential muscarinic agonist activity. [] Muscarinic agonists are a class of drugs that activate muscarinic receptors, which are found throughout the body and play a role in various physiological processes.
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